3-Isoxazolidinecarboxamide, N-(2-chlorophenyl)-2,5-diphenyl-
Description
The compound 3-Isoxazolidinecarboxamide, N-(2-chlorophenyl)-2,5-diphenyl- (hereafter referred to as Compound A) is a heterocyclic carboxamide derivative characterized by a 3-isoxazolidine backbone substituted with a 2-chlorophenyl group at the carboxamide nitrogen and two phenyl groups at positions 2 and 5 of the isoxazolidine ring. Its structural uniqueness lies in the combination of electron-withdrawing (chlorophenyl) and aromatic (diphenyl) substituents, which influence its electronic, physicochemical, and biological properties.
Properties
CAS No. |
62513-19-3 |
|---|---|
Molecular Formula |
C22H19ClN2O2 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,5-diphenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C22H19ClN2O2/c23-18-13-7-8-14-19(18)24-22(26)20-15-21(16-9-3-1-4-10-16)27-25(20)17-11-5-2-6-12-17/h1-14,20-21H,15H2,(H,24,26) |
InChI Key |
AMBXADBFZUQNBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON(C1C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
3-Isoxazolidinecarboxamide, N-(2-chlorophenyl)-2,5-diphenyl- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C18H16ClN3O2
- Molecular Weight : 345.79 g/mol
- Structure : The compound features a chlorophenyl group attached to an isoxazolidinecarboxamide core, which is known to influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds related to isoxazolidine derivatives exhibit significant antimicrobial activities. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Bacterial Strains Tested |
|---|---|---|
| 3-Isoxazolidinecarboxamide | Moderate | E. coli, S. aureus, P. aeruginosa |
| Related Isoxazolidines | Strong | Bacillus subtilis, Staphylococcus epidermidis |
Anticancer Activity
The compound has shown promise in anticancer studies. In vitro assays reveal that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with 3-Isoxazolidinecarboxamide resulted in a significant reduction in cell viability and increased markers of apoptosis (caspase-3 activation).
Anti-inflammatory Effects
Research into the anti-inflammatory properties of this compound indicates that it may inhibit the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
The biological activity of 3-Isoxazolidinecarboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : It activates intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cytokine Modulation : The compound modulates cytokine release by immune cells, reducing inflammation.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound along with its biological evaluations:
- A synthesis study highlighted the efficient production of 3-Isoxazolidinecarboxamide using microwave-assisted methods, which improved yield and reduced reaction times.
- Biological evaluations showed that the compound exhibited IC50 values in the micromolar range against various cancer cell lines.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Core Heterocycle : Compared to pyrimidine- or isoxazole-based carboxamides (e.g., pesticides in ), Compound A ’s isoxazolidine core lacks aromaticity, which may reduce conjugation and affect stability.
Electronic Properties
Insights from Orbital Distributions
- Compound A : The diphenyl groups at positions 2 and 5 may delocalize electron density across the isoxazolidine ring, as seen in analogous oxadiazole systems where substituents influence HONTO/LUNTO distributions .
- Isoxazole Derivatives: Aromatic isoxazole cores (e.g., ) exhibit distinct π-π stacking interactions compared to non-aromatic isoxazolidines, impacting electronic transport properties.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Trends :
- Lipophilicity : Compound A ’s higher LogP compared to the nitro analogue suggests greater membrane permeability, advantageous for agrochemical or pharmaceutical applications.
- Polarity : The nitro analogue’s larger polar surface area may reduce bioavailability due to increased hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-Isoxazolidinecarboxamide derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis of isoxazolidinecarboxamide derivatives typically involves cycloaddition reactions or multi-step functionalization. For example, analogous compounds (e.g., N-substituted hydrazinecarboxamides) are synthesized via nucleophilic addition of isocyanates to hydrazine precursors under controlled conditions (dry DCM, triethylamine as a base) . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (room temp. vs. reflux), and stoichiometry of reagents to minimize by-products. Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How can the structural configuration of 3-Isoxazolidinecarboxamide be validated, particularly stereochemistry and substituent positioning?
- Methodology : X-ray crystallography is the gold standard for resolving stereochemistry. For preliminary analysis, -NMR coupling constants and NOESY experiments can identify spatial relationships between protons. Computational tools (e.g., DFT calculations) predict stable conformers, which can be cross-validated with experimental IR or Raman spectra to confirm functional group orientations .
Q. What analytical techniques are suitable for assessing purity and stability of this compound under varying storage conditions?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) quantifies purity. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS to identify hydrolytic or oxidative by-products. Thermal gravimetric analysis (TGA) assesses decomposition thresholds .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Use standardized assays like the MTT assay ( ) to evaluate cytotoxicity. For target-specific activity, employ receptor-binding assays (e.g., cAMP modulation for GPCR targets, as seen in analogous isoxazolecarboxamides ). Include positive controls (e.g., DMSO for cytotoxicity) and validate results across multiple cell lines.
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Methodology : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking simulations. Use molecular dynamics (MD) simulations to model ligand-receptor interactions under physiological conditions. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues. Cross-reference with SPR (surface plasmon resonance) to measure binding kinetics .
Q. What strategies address regioselectivity challenges during functionalization of the isoxazolidine ring?
- Methodology : Protecting group chemistry (e.g., Boc for amines) directs electrophilic substitution to desired positions. For example, in analogous oxazepine derivatives, steric hindrance from substituents (e.g., 2-chlorophenyl) influences reaction sites . Use -NMR to track regioselectivity and DFT calculations to predict electronic effects of substituents.
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : Synthesize derivatives with systematic variations (e.g., halogens at the 2-chlorophenyl group, methyl vs. methoxy substituents). Test in bioassays (e.g., IC for enzyme inhibition) and correlate with computational descriptors (e.g., LogP, polar surface area). Cluster analysis identifies critical pharmacophores .
Q. What advanced spectroscopic techniques are needed to resolve ambiguous stereochemical outcomes?
- Methodology : Chiral HPLC with polysaccharide columns separates enantiomers. Vibrational circular dichroism (VCD) distinguishes absolute configurations. For dynamic systems, variable-temperature NMR detects ring-flipping or atropisomerism .
Q. How can synergistic effects with other therapeutic agents be evaluated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
